molecular formula C18H10 B039155 Cyclopent(hi)acephenanthrylene CAS No. 114959-37-4

Cyclopent(hi)acephenanthrylene

Cat. No.: B039155
CAS No.: 114959-37-4
M. Wt: 226.3 g/mol
InChI Key: OGSMXDUSWZTIEB-UHFFFAOYSA-N
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Description

Cyclopent(hi)acephenanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₀This compound is of particular interest due to its formation during combustion processes and its potential role in environmental science and material research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent(hi)acephenanthrylene can be synthesized through flash vacuum thermolysis (FVT) of triphenylene at high temperatures. Specifically, the conversion occurs at around 1000°C, representing a novel mechanistic route in combustion research . Another method involves the FVT of 1,5-bis(1-chloroethenyl)anthracene in the temperature range of 600°C to 1100°C, which results in the formation of this compound through consecutive cyclopenta-fusion steps .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. The methods mentioned above are primarily used in research settings rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions: Cyclopent(hi)acephenanthrylene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s polycyclic aromatic structure, which provides multiple reactive sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.

Major Products Formed: The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and oxygenated compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which cyclopent(hi)acephenanthrylene exerts its effects is primarily related to its polycyclic aromatic structure. This structure allows it to participate in various chemical reactions, including those that lead to the formation of more complex polycyclic aromatic hydrocarbons and fullerenes. The compound’s reactivity is influenced by its ability to undergo ring-contraction and ring-expansion via 1,2-hydrogen and 1,2-carbon shifts .

Comparison with Similar Compounds

Cyclopent(hi)acephenanthrylene can be compared with other cyclopenta-fused polycyclic aromatic hydrocarbons, such as:

  • Cyclopenta[cd]pyrene
  • Benz[ghi]fluoranthene
  • Cyclopent[hi]aceanthrylene

Uniqueness: this compound is unique due to its specific structural arrangement and the conditions under which it is formed. Its formation through high-temperature FVT and its role in combustion research distinguish it from other similar compounds .

Properties

IUPAC Name

pentacyclo[8.6.1.12,5.014,17.09,18]octadeca-1,3,5(18),6,8,10,12,14(17),15-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-3-11-7-9-15-16-10-8-12-4-2-6-14(18(12)16)13(5-1)17(11)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSMXDUSWZTIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C4C=CC5=C4C(=CC=C5)C3=C1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150905
Record name Cyclopent(hi)acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114959-37-4
Record name Cyclopent[hi]acephenanthrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114959-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopent(hi)acephenanthrylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114959374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopent(hi)acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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